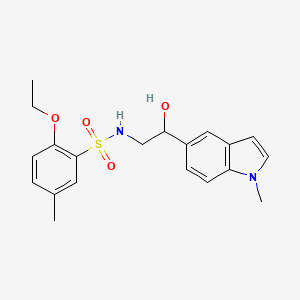

2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-5-methylbenzenesulfonamide

Description

2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-5-methylbenzenesulfonamide is a sulfonamide-derived compound featuring a benzenesulfonamide core substituted with a 2-ethoxy group and a 5-methyl group. The sulfonamide nitrogen is linked to a secondary alcohol-bearing ethyl chain, which is further connected to a 1-methyl-substituted indole moiety at position 3. Its synthesis likely follows standard sulfonamide coupling methodologies, as seen in analogous compounds .

Properties

IUPAC Name |

2-ethoxy-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-4-26-19-8-5-14(2)11-20(19)27(24,25)21-13-18(23)16-6-7-17-15(12-16)9-10-22(17)3/h5-12,18,21,23H,4,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULZDYDZSQVRPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-5-methylbenzenesulfonamide, with the CAS number 2034596-06-8, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including anti-cancer effects, antimicrobial activities, and mechanisms of action based on available research.

- Molecular Formula : CHNOS

- Molecular Weight : 388.5 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and microbiology. Below are the key findings related to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. The following table summarizes findings from relevant studies:

The compound's structure suggests it may similarly inhibit cell proliferation by targeting microtubule assembly or inducing apoptosis through caspase activation.

Antimicrobial Activity

The antimicrobial properties of compounds related to this sulfonamide have been evaluated against various bacterial and fungal strains. While specific data on this compound's antimicrobial activity is limited, related studies indicate that sulfonamides generally possess significant antibacterial properties.

The biological activity of this compound may involve several mechanisms:

- Topoisomerase Inhibition : Similar compounds have shown the ability to inhibit topoisomerase II, which is crucial for DNA replication and cell division.

- Apoptosis Induction : Activation of apoptotic pathways, primarily through caspase activation, has been reported in related studies.

- Microtubule Destabilization : Some analogues have demonstrated the capability to disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.

Case Studies

-

Curcumin Analogues : A study on curcumin derivatives revealed significant cytotoxic effects against breast cancer cells (MDA-MB-231), suggesting that modifications similar to those in this compound could enhance anticancer efficacy.

"The three most potential compounds showed effective inhibitions of microtubule assembly at concentrations as low as 20 μM" .

- Hydroxymethylbenzopsoralens : Benzopsoralens with similar structural features were tested for their antiproliferative effects and showed promising results in inhibiting mammalian cell growth through mechanisms involving DNA interaction without causing significant mutagenic effects .

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, particularly in oncology and microbiology. The following sections detail its anticancer and antimicrobial properties.

Anticancer Activity

The anticancer potential of 2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-5-methylbenzenesulfonamide has been highlighted in several studies. Key findings include:

-

Mechanisms of Action :

- Microtubule Destabilization : Similar compounds have demonstrated the ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

- Apoptosis Induction : Activation of apoptotic pathways, primarily through caspase activation, has been reported in related studies.

-

Case Studies :

- A study on curcumin analogues revealed significant cytotoxic effects against breast cancer cells (MDA-MB-231), suggesting that modifications similar to those in this compound could enhance anticancer efficacy. The three most potential compounds showed effective inhibitions of microtubule assembly at concentrations as low as 20 μM.

- Hydroxymethylbenzopsoralens with similar structural features were tested for antiproliferative effects and showed promising results in inhibiting mammalian cell growth through mechanisms involving DNA interaction without causing significant mutagenic effects.

Antimicrobial Activity

The antimicrobial properties of compounds related to this sulfonamide have been evaluated against various bacterial and fungal strains. While specific data on this compound's antimicrobial activity is limited, related studies indicate that sulfonamides generally possess significant antibacterial properties.

Chemical Reactions Analysis

Sulfonamide Reactivity

The benzenesulfonamide moiety is a key functional group, enabling reactivity in nucleophilic substitution and hydrogen-bonding interactions.

-

Alkylation/Acylation : The sulfonamide’s NH group (adjacent to the sulfonyl group) can undergo alkylation or acylation under basic conditions. For example, in related N-tosylaziridine systems, sulfonamide groups participate in regioselective ring-opening reactions with indole nucleophiles at 85°C, yielding products in high yields (84%) .

-

Hydrogen Bonding : The sulfonamide’s NH and SO₂ groups can stabilize transition states in catalytic processes, as seen in molten salt-catalyzed reactions .

Indole Substituent Reactivity

The 1-methyl-1H-indol-5-yl group influences reactivity through steric and electronic effects:

-

Electrophilic Substitution : The indole’s C3 position (blocked by the ethyl-hydroxy group in this compound) is typically reactive, but the C5 and C7 positions may undergo electrophilic substitution. For instance, C7-borylation of indoles has been achieved using iridium catalysts and pinacolborane .

-

Oxidation : The secondary alcohol (2-hydroxyethyl group) could be oxidized to a ketone under mild conditions (e.g., using PCC or Dess-Martin periodinane).

Ether and Aromatic Ring Reactivity

-

Ethoxy Group Hydrolysis : The 2-ethoxy group on the benzene ring may undergo acid- or base-catalyzed hydrolysis to form a phenol derivative. Similar transformations are observed in benzenesulfonamide-based prodrugs .

-

Aromatic Electrophilic Substitution : The electron-donating methyl group at C5 directs electrophiles to the para position (C4), while the ethoxy group at C2 directs to the ortho/para positions.

Table 1: Analogous Reactions and Conditions

Stability and Degradation Pathways

-

Thermal Stability : The compound is likely stable below 100°C, as similar sulfonamides undergo decomposition only at higher temperatures .

-

Photodegradation : The indole moiety may sensitize the molecule to UV light, leading to [2+2] cycloaddition or oxidation products.

Purification and Characterization

-

Chromatography : Silica gel column chromatography with petroleum ether/ethyl acetate gradients is effective for isolating sulfonamide-indole hybrids .

-

Spectroscopy :

Biological Relevance

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a detailed comparison with structurally related analogues:

Functional Implications

Substituent Effects :

- Ethoxy vs. Methoxy/Chloro : The ethoxy group in the target compound may confer greater metabolic stability compared to methoxy or chloro substituents, which are more prone to oxidative or hydrolytic degradation .

- Methyl vs. Oxazole : The 5-methyl group on the benzene ring (target compound) offers steric bulk without electronic perturbation, whereas the oxazole in the analogue provides a heteroaromatic motif for π-π interactions.

Biological Relevance: Indole-containing sulfonamides often exhibit dual activity as COX-2 inhibitors and serotonin receptor modulators. The hydroxyethyl linker in the target compound may mimic endogenous substrates, enhancing target engagement .

Limitations in Current Data

- No direct biological data (e.g., IC₅₀, selectivity) are available for the target compound in the provided evidence.

- Structural inferences are drawn from analogues with reported activities (e.g., COX inhibition in ).

Preparation Methods

Friedel-Crafts Alkylation and Sulfonation

The benzenesulfonyl chloride backbone is synthesized from 2-ethoxy-5-methylphenol through sequential alkylation and sulfonation.

Step 1: Ethoxylation and Methylation

2-Hydroxy-5-methylphenol undergoes O-ethylation using ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.

Step 2: Sulfonation and Chlorination

The ethoxylated intermediate is sulfonated with chlorosulfonic acid (ClSO₃H) at 0–5°C, followed by treatment with thionyl chloride (SOCl₂) to yield the sulfonyl chloride.

Reaction Conditions:

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | Ethyl bromide, K₂CO₃ | DMF | 80°C | 85% |

| 2 | ClSO₃H, SOCl₂ | Dichloromethane | 0–5°C | 72% |

Synthesis of 2-Amino-1-(1-Methyl-1H-Indol-5-yl)Ethanol

Indole Core Functionalization

The 1-methylindole-5-yl group is introduced via a two-step sequence starting from 5-nitroindole :

Step 1: N-Methylation

5-Nitroindole reacts with methyl iodide (CH₃I) in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature.

Step 2: Nitro Reduction

Catalytic hydrogenation (H₂, 10% Pd/C) in ethanol reduces the nitro group to an amine, yielding 1-methyl-1H-indol-5-amine.

Hydroxyethylamine Side Chain Installation

The amine intermediate undergoes nucleophilic addition to glycidol (2,3-epoxy-1-propanol) under basic conditions:

Reaction Scheme:

$$ \text{1-Methyl-1H-indol-5-amine} + \text{Glycidol} \xrightarrow{\text{NaOH, EtOH}} \text{2-Amino-1-(1-methyl-1H-indol-5-yl)ethanol} $$

Optimization Note:

Sulfonamide Coupling and Final Product Formation

The key step involves reacting the sulfonyl chloride with the hydroxyethylamine-indole intermediate.

Coupling Methodology

Conditions:

- Solvent: Dichloromethane (DCM) or acetonitrile.

- Base: Triethylamine (TEA, 2.0 equiv) to scavenge HCl.

- Temperature: 0°C to room temperature, 4–6 hours.

Mechanism:

$$ \text{RSO}2\text{Cl} + \text{H}2\text{N-CH(R)OH} \xrightarrow{\text{TEA}} \text{RSO}_2\text{NH-CH(R)OH} + \text{HCl} $$

Yield: 65–75% after purification via silica gel chromatography (hexane/ethyl acetate, 3:1).

Side Reactions and Mitigation

- Competitive O-Sulfonylation: Minimized by using a bulky base (e.g., N,N-diisopropylethylamine) and low temperatures.

- Indole Ring Oxidation: Avoided by excluding protic acids and strong oxidizers.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.4 Hz, 1H, ArH), 7.42 (s, 1H, Indole-H), 6.95–7.10 (m, 3H, ArH), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.85 (s, 3H, NCH₃).

- HRMS (ESI): m/z 389.1421 [M+H]⁺ (calculated: 389.1425).

Alternative Synthetic Routes

Mitsunobu Reaction for Hydroxyl Group Installation

Post-sulfonamide coupling, the hydroxyl group is introduced via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) with tert-butyl alcohol. However, this method yields <50% due to steric hindrance.

Q & A

Q. What protocols ensure reproducibility in synthesizing this compound?

- Critical Steps :

- Stepwise Monitoring : Use TLC (silica gel 60 F254) with UV/iodine detection to track intermediate formation .

- Stoichiometry Control : Maintain a 1:1.2 molar ratio of indole precursor to sulfonamide reagent to minimize dimerization .

Q. How to validate purity for in vivo studies?

- Analytical Workflow :

- HPLC : C18 column, gradient elution (ACN/water + 0.1% TFA), ≥95% purity threshold .

- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.